molecular formula C13H18ClNO3 B6612789 2-Chloro-N-(4-ethoxy-2-methoxyphenethyl)acetamide CAS No. 34162-18-0

2-Chloro-N-(4-ethoxy-2-methoxyphenethyl)acetamide

Cat. No. B6612789
CAS RN: 34162-18-0
M. Wt: 271.74 g/mol
InChI Key: QILGVQZGHJFACM-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-ethoxy-2-methoxyphenethyl)acetamide (2-Cl-N-E2MPA) is a chemical compound that has been studied for its potential applications in scientific research. 2-Cl-N-E2MPA has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Chloro-N-(4-ethoxy-2-methoxyphenethyl)acetamide involves the reaction of 4-ethoxy-2-methoxybenzyl chloride with N-chloroacetyl glycine ethyl ester, followed by deprotection of the resulting intermediate.

Starting Materials
4-ethoxy-2-methoxybenzyl chloride, N-chloroacetyl glycine ethyl este

Reaction
Step 1: 4-ethoxy-2-methoxybenzyl chloride is reacted with N-chloroacetyl glycine ethyl ester in the presence of a base such as triethylamine to form the intermediate 2-Chloro-N-(4-ethoxy-2-methoxyphenethyl)acetamide., Step 2: The intermediate is then deprotected using a mild acid such as hydrochloric acid to yield the final product, 2-Chloro-N-(4-ethoxy-2-methoxyphenethyl)acetamide.

Mechanism Of Action

2-Chloro-N-(4-ethoxy-2-methoxyphenethyl)acetamide is believed to act as a competitive inhibitor of phospholipase A2, an enzyme that catalyzes the hydrolysis of phospholipids. By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the hydrolysis of phospholipids, thus inhibiting its activity. Additionally, it is believed to act as an inhibitor of the growth of cancer cells by preventing the activation of certain proteins involved in the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

2-Chloro-N-(4-ethoxy-2-methoxyphenethyl)acetamide has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of phospholipase A2, an enzyme involved in the hydrolysis of phospholipids. Additionally, it has been found to inhibit the growth of cancer cells by preventing the activation of certain proteins involved in the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

2-Chloro-N-(4-ethoxy-2-methoxyphenethyl)acetamide has several advantages and limitations for lab experiments. The advantages include its ease of synthesis, its ability to inhibit the activity of phospholipase A2 and the growth of cancer cells, and its low toxicity. The limitations include its limited solubility in water, its limited stability in acidic solutions, and its potential to form unwanted side products during the synthesis process.

Future Directions

There are several potential future directions for 2-Chloro-N-(4-ethoxy-2-methoxyphenethyl)acetamide. These include further investigation into its mechanism of action, its potential applications in drug discovery, its potential use as a therapeutic agent, and its potential use as a catalyst in organic synthesis. Additionally, further investigation into its potential to inhibit the activity of other enzymes and its potential to inhibit the growth of other types of cells could be conducted. Additionally, further research into its toxicity and its potential to form unwanted side products could be conducted.

Scientific Research Applications

2-Chloro-N-(4-ethoxy-2-methoxyphenethyl)acetamide has been studied for its potential application in scientific research. It has been used as a reagent in organic synthesis reactions, as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of coordination compounds. Additionally, it has been used as an inhibitor of enzymes such as phospholipase A2 and as an inhibitor of the growth of cancer cells.

properties

IUPAC Name

2-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-3-18-11-5-4-10(8-12(11)17-2)6-7-15-13(16)9-14/h4-5,8H,3,6-7,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILGVQZGHJFACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60955704
Record name 2-Chloro-N-[2-(4-ethoxy-3-methoxyphenyl)ethyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60955704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4-ethoxy-2-methoxyphenethyl)acetamide

CAS RN

34162-18-0
Record name Acetamide, 2-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34162-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-(4-ethoxy-2-methoxyphenethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034162180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-N-[2-(4-ethoxy-3-methoxyphenyl)ethyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60955704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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